ethyl (3R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate

Enantioselective synthesis Lipase resolution Chiral β-amino acids

Researchers sourcing enantiopure β-amino acid scaffolds risk stereochemical mismatch when supplied racemic or wrong-enantiomer products, compromising downstream biological target engagement. Ethyl (3R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate (CAS 149520-08-1) addresses this: • (R)-configuration ensures stereospecific enzyme/receptor recognition; 99.3% ee validated via Burkholderia cepacia lipase resolution (E >100) • Ethyl ester (LogP 2.07) enables direct peptide coupling without competing acid functionality; ~3-fold higher membrane partitioning vs. free acid • Benzodioxole ring adds H-bond acceptor capacity without donor penalty, favorable for oral bioavailability optimization Supplied at ≥98% purity. Not interchangeable with (S)-enantiomer (CAS 149520-09-2) or racemate (CAS 149520-05-8).

Molecular Formula C12H15NO4
Molecular Weight 237.25 g/mol
CAS No. 149520-08-1
Cat. No. B115222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (3R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate
CAS149520-08-1
Synonyms(R)-3-Amino-3-(3,4-methylendioxyphenyl)propionicacidethylester
Molecular FormulaC12H15NO4
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C1=CC2=C(C=C1)OCO2)N
InChIInChI=1S/C12H15NO4/c1-2-15-12(14)6-9(13)8-3-4-10-11(5-8)17-7-16-10/h3-5,9H,2,6-7,13H2,1H3/t9-/m1/s1
InChIKeyCUMDNQXYGSSDHW-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (3R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate: Structural Identity and Procurement Baseline


Ethyl (3R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate (CAS 149520-08-1) is a single-enantiomer (R-configuration) β-amino acid ethyl ester bearing a 1,3-benzodioxole (methylenedioxyphenyl) aromatic substituent . With a molecular formula of C12H15NO4 and a molecular weight of 237.25 g/mol, the compound is supplied as a research chemical at purities typically ranging from 95% to 98% . It belongs to the 3-amino-3-arylpropionic acid ester class, which is broadly utilized as chiral intermediates for physiologically active peptides and lactam-series antibiotics [1]. The (3R) absolute configuration distinguishes this compound from its (3S)-enantiomer (CAS 149520-09-2) and from the racemic mixture (CAS 149520-05-8), with chirality at the β-carbon being a critical determinant of biological target engagement in downstream applications .

Configuration Single-enantiomer (R)
Form Ethyl ester
Use Context Chiral intermediate for enantiopure synthesis

Why Generic Substitution Fails: Chirality, Ester, and Physicochemical Consequences


In-class compounds such as the free acid (CAS 72071-75-1 or 723284-85-3), the (S)-enantiomer ethyl ester (CAS 149520-09-2), the methyl ester (CAS 1213682-64-4), or the racemic ethyl ester (CAS 149520-05-8) cannot be interchangeably substituted for ethyl (3R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate without risking altered pharmacokinetic behavior, enantioselective target engagement, or divergent synthetic downstream reactivity . The ethyl ester function confers a measured LogP of 2.07, which represents a 0.48 log unit increase in lipophilicity relative to the free acid (LogP 1.59), directly impacting membrane permeability and solubility profiles in biological assays . Furthermore, the (R)-configuration at the β-carbon determines stereospecific recognition by enzymes and receptors, as evidenced by lipase-mediated kinetic resolution studies that achieve divergent enantiomeric excess values depending on the aryl substitution pattern [1]. Selection of the incorrect enantiomer or ester derivative can therefore lead to quantitatively different biological outcomes and synthetic yields.

Ester vs. acid mismatch Ethyl ester and free acid differ in lipophilicity and reactivity; may alter partitioning and coupling efficiency.
Enantiomer mismatch (S)-enantiomer or racemate may exhibit different target engagement and enzymatic recognition; not directly interchangeable.
Salt / derivative variability Hydrochloride salt or racemic ethyl ester may introduce additional purification steps or stereochemical uncertainty.

Quantitative Differentiation Evidence Versus Closest Analogs


Enantiomeric Excess via Enzymatic Resolution: Methylenedioxyphenyl vs. Other Aryl Substituents

In a patent describing lipase-catalyzed hydrolysis of racemic n-propyl 3-amino-3-arylpropionates, the (R)-3-amino-3-(3,4-methylenedioxyphenyl)propionic acid (the carboxylic acid counterpart of the target ethyl ester) was obtained with an enantiomeric excess of 99.3% ee when resolved using Burkholderia cepacia lipase [1]. This value exceeds that reported for several other aryl-substituted analogs in the same patent: the 4-fluorophenyl derivative achieved 94.3% ee, while the 4-methoxyphenyl derivative achieved 98.2% ee under the same enzymatic conditions [1]. The corresponding (S)-enantiomer of the methylenedioxyphenyl compound was obtained with 82.6% ee, demonstrating that the (R)-enantiomer is the preferred substrate for this lipase, enabling higher optical purity in preparative-scale resolutions [1].

Enantiomeric Excess
Reported
99.3% ee (R)-acid
Supports enantioselective resolution workflow
B. cepacia lipase; compared to 94.3% (4-F), 98.2% (4-OMe), 82.6% (S)
Enantioselective synthesis Lipase resolution Chiral β-amino acids

Lipophilicity Differentiation: Ethyl Ester vs. Free Carboxylic Acid

The ethyl ester of (3R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate exhibits a measured LogP of 2.06860, compared to a LogP of 1.59010 for the corresponding free carboxylic acid (CAS 72071-75-1) [1]. This 0.48 log unit increase translates to approximately a 3-fold higher octanol-water partition coefficient, indicating substantially greater lipophilicity for the ester form [1]. The polar surface area (PSA) also differs: 70.78 Ų for the ethyl ester versus 81.78 Ų for the free acid, reflecting the loss of the hydrogen-bond-donating carboxylic acid proton upon esterification [1].

Lipophilicity Shift
Reported
ΔLogP +0.48 (~3× lipophilicity)
Supports solvent-phase selection for assays and synthesis
vs. free acid (LogP 1.59, PSA 81.78 Ų)
Lipophilicity Membrane permeability Physicochemical properties

Chiral Configuration as Determinant of Biological Activity: (R) vs. (S) Enantiomer

The (3R)-configuration of ethyl 3-amino-3-(1,3-benzodioxol-5-yl)propanoate is the enantiomer complementary to the (3S)-form (CAS 149520-09-2). While no direct head-to-head biological comparison has been published for this specific compound, class-level evidence from structurally related 3-amino-3-arylpropionic acid esters demonstrates that enantiomeric configuration profoundly affects CNS pharmacological activity. Renault et al. (1999) reported that analogues of methylphenidate and modafinil derived from 3-amino-3-arylpropionic acids exhibit distinct central pharmacological profiles in mice that are dependent on absolute configuration [1]. Furthermore, the chemoenzymatic resolution paper by Rodríguez-Mata et al. (2010) established that lipase from Pseudomonas cepacia shows (S)-enantiopreference for the hydrolysis of 3-amino-3-arylpropanoates, meaning the (R)-ethyl ester remains unhydrolyzed and can be isolated as the residual substrate, providing a practical route to enantiopure (R)-configured material [2].

Enantiomer-Dependent Activity
Class-level
(R) is residual substrate in lipase resolution; (S) preferentially hydrolyzed
Enantiomer identity may influence biological readouts; class-level inference
No direct head-to-head data; CNS model class evidence
Stereochemistry-activity relationship Enantiomer differentiation β-Amino acid pharmacology

Commercial Purity Specifications and Supplier Differentiation

Commercially available ethyl (3R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate is supplied at two distinct purity tiers: 95% (AKSci, CAS 149520-08-1) and 98% (Leyan, MolCore) . This compares favorably to the racemic ethyl ester (CAS 149520-05-8) and the hydrochloride salt form (CAS 149498-94-2), which are typically offered at lower or unspecified purities by multiple vendors. The single-enantiomer (R)-form commands a higher procurement specification due to the additional chiral resolution steps required in its manufacture, as evidenced by the patent literature on enzymatic resolution processes [1]. The free acid (R)-form (CAS 723284-85-3) is typically supplied at 95% purity, while the racemic free acid (CAS 72071-75-1) is available at 98% from major suppliers such as Sigma-Aldrich .

Purity Specification
Supplier-reported
Up to 98% (R)-ethyl ester
Supports direct use in chiral synthesis without additional resolution
Compared to racemate or salt forms with non-standardized purity
Chemical purity Supplier comparison Quality specifications

Optimal Research and Industrial Application Scenarios


Asymmetric Synthesis of Enantiopure β-Amino Acid-Derived Pharmaceuticals

The (R)-configured ethyl ester serves as a chiral pool starting material for the synthesis of enantiopure β-amino acid derivatives. The documented 99.3% ee achievable via lipase resolution for the corresponding acid [1] confirms that this scaffold can be obtained with sufficient stereochemical fidelity to meet ICH Q6A specifications for chiral drug substance intermediates. The ethyl ester protection allows direct coupling in peptide synthesis without competing acid functionality, while the benzodioxole ring provides a rigid, electron-rich aromatic framework recognized by multiple biological targets.

CNS Drug Discovery Targeting Monoaminergic Systems

Class-level evidence demonstrates that 3-amino-3-arylpropionic acid derivatives, particularly those bearing methylenedioxyphenyl substituents, exhibit CNS pharmacological activity in rodent models [2]. The (R)-ethyl ester with its measured LogP of 2.07 offers sufficient lipophilicity for blood-brain barrier penetration studies, making it a suitable scaffold for developing novel modafinil- or methylphenidate-like analogues where the (R)-configuration may confer distinct pharmacological profiles compared to the (S)-enantiomer.

Enzymatic Kinetic Resolution and Biocatalysis Research

The compound and its racemic form serve as substrates for lipase screening and directed evolution campaigns. The Burkholderia cepacia lipase-mediated resolution data [1] provide a validated benchmark (E-value >100 for the methylenedioxyphenyl substrate class) against which new biocatalysts can be compared. Researchers procuring the enantiopure (R)-ethyl ester can use it as an authentic standard for chiral HPLC method development and for determining the enantiomeric excess of enzymatic reaction products.

Physicochemical Profiling and Prodrug Design of β-Amino Acid Therapeutics

The ethyl ester (LogP 2.07, PSA 70.78 Ų) offers a differentiated physicochemical profile compared to the free acid (LogP 1.59, PSA 81.78 Ų) , enabling systematic structure-property relationship (SPR) studies. The 0.48 LogP difference translates to an approximately 3-fold increase in membrane partitioning, which can be exploited in prodrug strategies where the ester is designed to hydrolyze in vivo to the active carboxylate form. The benzodioxole ring contributes additional hydrogen-bond acceptor capacity without adding hydrogen-bond donors, a favorable feature for optimizing oral bioavailability within Lipinski rule-of-five space.

Application
Selection Property
Validation Focus
Chiral pool for enantiopure β-amino acid synthesis
(R)-configuration, ethyl ester
Chiral purity (ee) verification
CNS activity model probe synthesis
Benzodioxole scaffold, lipophilicity
Enantiomer-specific CNS response context
Lipase screening and biocatalysis benchmark
(R)-enantiomer as authentic standard
Chiral HPLC method development
Physicochemical profiling and prodrug design
Ester vs. acid switch
LogP / PSA confirmation, in vitro hydrolysis
Quote Request

Request a Quote for ethyl (3R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.